molecular formula C9H10ClNO2 B2971379 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide CAS No. 2567-80-8

2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide

Cat. No. B2971379
CAS RN: 2567-80-8
M. Wt: 199.63
InChI Key: MZTKEEHKIGDIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(4-hydroxyphenyl)acetamide” is a chemical compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.608 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-hydroxyphenyl)acetamide” is represented by the formula C8H8ClNO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4-hydroxyphenyl)acetamide” include a molecular weight of 185.608 . The compound has a density of 1.402g/cm^3, a boiling point of 419.4°C at 760 mmHg, and a flash point of 207.4°C .

Scientific Research Applications

Radiosynthesis and Herbicide Safeners

Radiosynthesis techniques have been applied to compounds structurally related to 2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide for investigating their metabolism and mode of action. Specifically, chloroacetanilide herbicides and dichloroacetamide safeners have been synthesized with high specific activity for detailed metabolic studies, indicating potential applications in agricultural chemistry research (Latli & Casida, 1995).

Synthesis and Characterization

The compound's related structures have been synthesized for various applications, including their potential in forming new chemical entities. For instance, methods involving acetylation, methylation, and Fries rearrangement have been developed to synthesize derivatives with potentially significant chemical and biological activities (Teng Da-wei, 2011).

Herbicide Metabolism and Toxicology

Comparative studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the metabolic pathways, potentially informing safety and efficacy evaluations of herbicides and related compounds. This research highlights the importance of understanding the metabolic activation pathways leading to the formation of DNA-reactive products (Coleman et al., 2000).

Antimalarial Drug Synthesis

The chemical framework of this compound and related compounds has been explored for the synthesis of antimalarial drugs, demonstrating the potential of these structures in developing therapeutics. Studies have shown that modifications of these compounds can lead to significant antimalarial activity, indicating their importance in medicinal chemistry research (Werbel et al., 1986).

Environmental Analysis and Degradation

Research on the environmental fate of chloroacetamide herbicides, including adsorption, mobility, and degradation studies, helps in understanding the ecological impact of these compounds. Such studies are crucial for assessing the environmental safety of herbicides and related chemicals, guiding regulatory decisions and environmental protection efforts (Peter & Weber, 1985).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-11(9(13)6-10)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTKEEHKIGDIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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